molecular formula C10H22N2 B14039329 (1,2,2,5,5-Pentamethylpyrrolidin-3-yl)methanamine

(1,2,2,5,5-Pentamethylpyrrolidin-3-yl)methanamine

Cat. No.: B14039329
M. Wt: 170.30 g/mol
InChI Key: HKSRAKIZEQECFH-UHFFFAOYSA-N
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Description

(1,2,2,5,5-Pentamethylpyrrolidin-3-yl)methanamine is an organic compound characterized by a pyrrolidine ring substituted with five methyl groups and an amine group attached to the methylene carbon

Preparation Methods

The synthesis of (1,2,2,5,5-Pentamethylpyrrolidin-3-yl)methanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

(1,2,2,5,5-Pentamethylpyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes back to alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures and pressures.

Scientific Research Applications

(1,2,2,5,5-Pentamethylpyrrolidin-3-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.

    Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industrial Applications: It may be used in the production of specialty chemicals, such as surfactants or catalysts.

Mechanism of Action

The mechanism of action of (1,2,2,5,5-Pentamethylpyrrolidin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use.

Comparison with Similar Compounds

Similar compounds to (1,2,2,5,5-Pentamethylpyrrolidin-3-yl)methanamine include other substituted pyrrolidines, such as:

    (1,2,2,5,5-Pentamethylpyrrolidine): Lacks the methanamine group but shares the same methyl-substituted pyrrolidine ring.

    (1,2,2,5,5-Pentamethylpyrrolidin-3-yl)ethanamine: Similar structure but with an ethylamine group instead of a methanamine group.

    (1,2,2,5,5-Pentamethylpyrrolidin-3-yl)methanol: Contains a hydroxyl group instead of an amine group.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

(1,2,2,5,5-pentamethylpyrrolidin-3-yl)methanamine

InChI

InChI=1S/C10H22N2/c1-9(2)6-8(7-11)10(3,4)12(9)5/h8H,6-7,11H2,1-5H3

InChI Key

HKSRAKIZEQECFH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(N1C)(C)C)CN)C

Origin of Product

United States

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